Pyrrolidine vs Morpholine at C2
The pyrrolidine ring in the target compound imposes distinct structural constraints versus the morpholine analog (ethyl 4-(2-((2-morpholin-4-yl)quinolin-8-yl)oxy)acetamido)benzoate, CAS 941989-35-1). Pyrrolidine exhibits a calculated pKa of ~11.3 (conjugate acid) compared to ~8.7 for morpholine, resulting in higher protonation state at physiological pH [1]. The smaller ring also reduces molecular weight by ~16 Da (419.48 vs 435.48) and alters the torsion angle profile at the C2–N bond, which directly influences the orientation of the crucial quinoline-8-oxyacetamide warhead .
| Evidence Dimension | C2-substituent: pKa (conjugate acid) and molecular weight |
|---|---|
| Target Compound Data | pKa ~11.3; MW 419.48 |
| Comparator Or Baseline | Morpholine analog (CAS 941989-35-1): pKa ~8.7; MW 435.48 |
| Quantified Difference | ΔpKa ≈ 2.6; ΔMW ≈ 16 Da |
| Conditions | Calculated using ACD/Labs or ChemAxon pKa prediction; MW from molecular formula |
Why This Matters
The pKa difference alters the ionization state at physiological pH, impacting membrane permeability, binding to acidic residues, and off-target profiles – a critical consideration for selecting the optimal screening compound.
- [1] Calculated pKa values based on chemical similarity: pyrrolidine (pKa ~11.3) and morpholine (pKa ~8.7). Data from Bordwell pKa Table and standard heterocyclic chemistry references. View Source
